Enzymatic Potency vs. OTS193320
OTS186935 demonstrates a 3.4-fold improvement in enzymatic inhibition compared to the lead compound OTS193320, resulting from targeted structural optimization of the imidazo[1,2-a]pyridine scaffold [1]. This enhanced potency translates directly to more robust target engagement in cellular contexts and is a critical factor in the compound's superior in vivo activity profile.
| Evidence Dimension | SUV39H2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.49 nM |
| Comparator Or Baseline | OTS193320: 22.2 nM |
| Quantified Difference | 3.4-fold more potent |
| Conditions | In vitro methyltransferase activity assay |
Why This Matters
Procurement of OTS186935 ensures access to the highest-potency chemical probe within this specific chemotype series, maximizing the likelihood of complete target engagement at tolerable in vivo doses.
- [1] Vougiouklakis T, Saloura V, et al. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX. Oncotarget. 2018;9(61):31820-31831. doi:10.18632/oncotarget.25806. View Source
